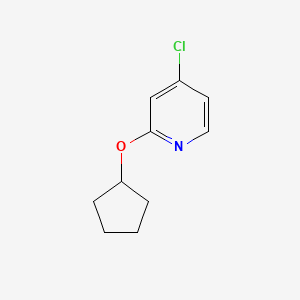![molecular formula C9H12ClNO2 B11900116 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B11900116.png)
8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoxazine, characterized by the presence of a methoxy group at the 8th position and a hydrochloride salt form. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the reaction of benzoxazine derivatives with methoxy-containing reagents under controlled conditions. One common method involves the N-methylation of benzoxazine using formaldehyde or methanol in the presence of a base . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through crystallization or chromatography techniques to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar in structure but with the methoxy group at the 7th position.
6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: Another derivative with the methoxy group at the 6th position.
Uniqueness
8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C9H12ClNO2 |
|---|---|
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
8-methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-11-8-4-2-3-7-9(8)12-6-5-10-7;/h2-4,10H,5-6H2,1H3;1H |
InChI-Schlüssel |
UTKLYGMBJIWWNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B11900034.png)

![Thiazolo[5,4-c]isoquinolin-2-amine](/img/structure/B11900049.png)
![(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11900072.png)
![9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11900073.png)









